Comparative Functional Selectivity: Tripeptide Aldehyde Ac-VAD-CHO vs. Tetrapeptide Ac-DEVD-CHO in Neuronal Apoptosis
In primary cerebellar granule neuron (CGN) degeneration models, Ac-VAD-CHO demonstrated a distinct functional profile compared to the pan-caspase inhibitor Z-VAD-FMK. When applied at 100 μM, both inhibitors prevented neuronal death, but the study explicitly characterized Ac-VAD-CHO as a 'caspase-3 inhibitor' in this context, indicating a functional preference not seen with Z-VAD-FMK [1]. In contrast, tetrapeptide Ac-DEVD-CHO exhibits high potency for caspase-3 (Ki = 230 pM) but weak inhibition of caspase-2 (Ki = 1.7 μM), a 7,400-fold selectivity gap that limits its use as a broad-spectrum tool .
| Evidence Dimension | Effective concentration for neuroprotection in primary CGN apoptosis model |
|---|---|
| Target Compound Data | 100 μM (Ac-VAD-CHO) |
| Comparator Or Baseline | Z-VAD-FMK: 100 μM (pan-caspase); Ac-DEVD-CHO: Ki = 230 pM (caspase-3) vs. 1.7 μM (caspase-2) |
| Quantified Difference | Ac-VAD-CHO provides intermediate pan-caspase coverage without the extreme isoform selectivity of Ac-DEVD-CHO (7,400-fold difference for caspase-2). |
| Conditions | Primary cerebellar granule neurons, low K⁺-induced apoptosis, 24 h incubation |
Why This Matters
Ac-VAD-CHO offers a balanced inhibition profile suitable for apoptosis pathway studies where broad caspase coverage is needed without the confounding isoform selectivity of tetrapeptide inhibitors.
- [1] Staging European PMC. (2004). ERK activation promotes neuronal degeneration predominantly through plasma membrane damage and independently of caspase-3. Figure 4A: Caspase-3 and pan caspase inhibitors selectively prevent neuronal degeneration (PMC2172179). View Source
